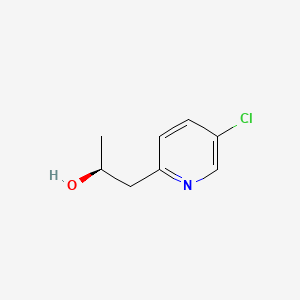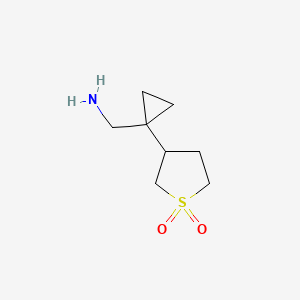
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of thiophenes. Common oxidizing agents used in this process include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The oxidation is usually carried out under neutral conditions, and the workup procedure is relatively simple, often involving the conversion of the oxidizing agent into a benign byproduct like acetone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of thiophene oxidation can be scaled up for industrial applications. The use of efficient oxidizing agents and optimized reaction conditions can facilitate the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Organic peracids (e.g., peracetic acid, m-chloroperbenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, sulfone compounds, and sulfide derivatives .
Aplicaciones Científicas De Investigación
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. Thiophene derivatives can act as Michael acceptors, dienophiles, and dipolarophiles, participating in various cycloaddition reactions . These interactions can lead to the formation of complex molecular structures with specific biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxytetrahydrothiophene 1,1-dioxide: Another thiophene derivative with similar chemical properties.
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride: A closely related compound with a hydrochloride salt form.
Uniqueness
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C8H15NO2S |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
[1-(1,1-dioxothiolan-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H15NO2S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7H,1-6,9H2 |
Clave InChI |
XTOUWJLQFLXAKY-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1C2(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



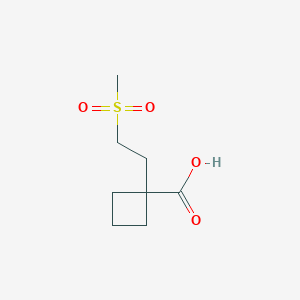
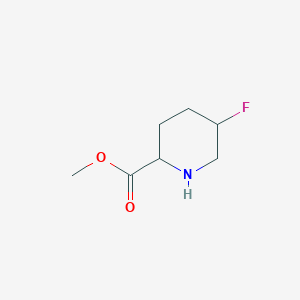
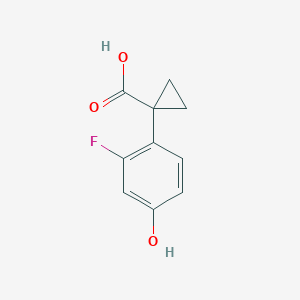
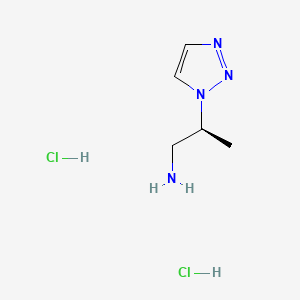
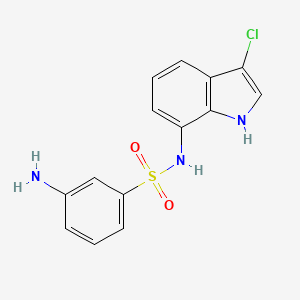
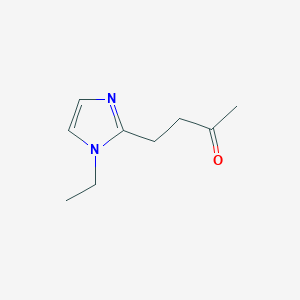
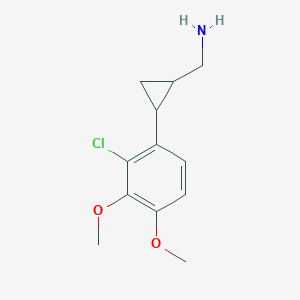

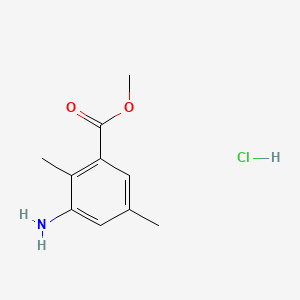
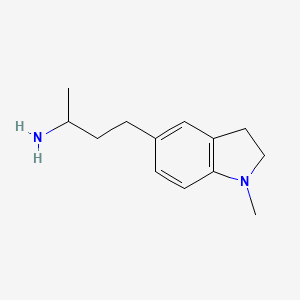
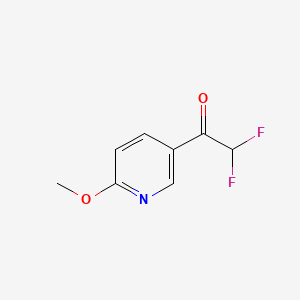
![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
